molecular formula C16H13BrN2S B2539886 3-bromo-4-phenyl-3,4-dihydro-2H-[1,3]thiazino[3,2-a]benzimidazole CAS No. 750570-81-1

3-bromo-4-phenyl-3,4-dihydro-2H-[1,3]thiazino[3,2-a]benzimidazole

Cat. No.: B2539886
CAS No.: 750570-81-1
M. Wt: 345.26
InChI Key: XZVHYPKKENGTGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical and Structural Significance of Benzimidazole-Thiazino Hybrid Scaffolds

The structural architecture of 3-bromo-4-phenyl-3,4-dihydro-2H-thiazino[3,2-a]benzimidazole demonstrates the sophisticated integration of multiple heterocyclic systems that have established significance in medicinal chemistry. Benzimidazole scaffolds have been recognized as privileged structures due to their exceptional ability to interact with diverse biological targets through multiple binding mechanisms. These scaffolds possess unique physicochemical attributes, including hydrogen bond donor-acceptor efficiency, π-π stacking interactions, and hydrophobic interactions, which enable benzimidazole derivatives to bind effectively with macromolecules. The incorporation of the thiazino ring system further enhances these molecular interactions, creating a fused heterocyclic framework that occupies expanded binding regions within target proteins.

Research investigations have demonstrated that benzimidazole derivatives exhibit broad pharmacological significance across multiple therapeutic areas, including antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antihypertensive, and antimalarial activities. The strategic hybridization with thiazino moieties has been shown to amplify these biological properties while potentially addressing limitations associated with individual scaffold systems. Studies on benzimidazole-thiazole hybrids have revealed remarkable inhibitory activities against key enzymatic targets, with some compounds demonstrating inhibition concentrations in the nanomolar range.

The molecular structure of 3-bromo-4-phenyl-3,4-dihydro-2H-thiazino[3,2-a]benzimidazole features several critical structural elements that contribute to its chemical significance. The fused thiazine-benzimidazole ring system creates a tridentate cyclic framework capable of occupying adenosine triphosphate-binding sites and neighboring hydrophobic pockets in target proteins. The presence of the bromine substituent at the 3-position and the phenyl group at the 4-position introduces additional structural complexity that can influence both physicochemical properties and biological activity patterns.

Structural Feature Chemical Significance Potential Impact
Benzimidazole core Privileged scaffold with broad biological activity Enhanced target binding affinity
Thiazino ring fusion Extended molecular framework Improved selectivity and potency
Bromine substituent Halogen bonding capability Modified lipophilicity and membrane penetration
Phenyl substitution Aromatic π-interactions Enhanced hydrophobic binding
Dihydro configuration Conformational flexibility Optimized protein-ligand interactions

Molecular docking studies conducted on related benzimidazole derivatives have revealed that these compounds typically adopt specific binding conformations where the benzimidazole scaffold occupies hinge regions of target proteins, while central aromatic rings interact with hydrophobic regions adjacent to these binding sites. The hydrogen bond donor and acceptor capabilities of the hybrid structure enable interactions with hydrogen-bond-rich regions of target biomolecules, contributing to the overall binding affinity and selectivity profiles.

The physicochemical properties of 3-bromo-4-phenyl-3,4-dihydro-2H-thiazino[3,2-a]benzimidazole reflect the influence of its hybrid structural design. The compound's molecular weight of 345.26 g/mol positions it within acceptable ranges for drug-like properties, while the incorporation of multiple heteroatoms (nitrogen, sulfur, bromine) creates opportunities for diverse intermolecular interactions. The structural motif represented by this compound has been identified as part of broader research efforts focused on developing novel therapeutic agents through scaffold hybridization approaches.

Contemporary research has emphasized the importance of heterocyclic compounds in medicinal chemistry, noting that most biologically active chemical entities contain heterocyclic frameworks. The strategic combination of benzimidazole and thiazino systems in compounds like 3-bromo-4-phenyl-3,4-dihydro-2H-thiazino[3,2-a]benzimidazole represents an advanced application of this principle, where the resulting hybrid exhibits properties that transcend those of individual components. Investigation into similar molecular architectures has revealed promising cytotoxic activities with inhibition concentration values ranging from micromolar to nanomolar levels against various target systems.

Historical Context of Heterocyclic Hybridization in Medicinal Chemistry

The development of heterocyclic hybridization as a strategic approach in medicinal chemistry represents a fundamental evolution in drug discovery methodologies that has transformed how researchers approach the design of bioactive compounds. The conceptual foundation of molecular hybridization emerged from the recognition that combining pharmacophoric subunits from different bioactive molecules could yield hybrid architectures with enhanced or novel biological properties. This strategic approach has been particularly successful in addressing challenges related to drug efficacy, resistance mechanisms, and toxicity profiles by creating single molecular entities capable of interacting with multiple biological targets.

Historical developments in heterocyclic chemistry reveal that researchers have long recognized the central role of these molecular frameworks in biological systems. Heterocycles are fundamental components of natural substances essential for life, including the purine and pyrimidine backbones of deoxyribonucleic acid and ribonucleic acid, chlorophyll and hemoglobin structures, essential amino acids in proteins, and various vitamins. This natural prevalence established heterocycles as privileged structures in medicinal chemistry, leading to their systematic exploration and development as therapeutic agents.

The evolution of benzimidazole scaffolds in medicinal chemistry can be traced through decades of research demonstrating their versatile biological activities. Early investigations recognized benzimidazole derivatives as promising antimicrobial agents, exemplified by compounds such as mebendazole and chlormidazole, which exhibited broad-spectrum antimicrobial activity through disruption of microbial cell division and inhibition of key enzymes involved in microbial growth. These early successes established benzimidazole as a validated pharmacophore worthy of further structural modification and optimization.

The strategic development of thiazole-containing compounds paralleled the benzimidazole research trajectory, with investigators recognizing the inherent biological significance of thiazole pharmacophore fragments found in natural products including peptide alkaloids, metabolites, and cyclopeptides. The demonstrated broad spectrum of pharmacological potentials associated with thiazole-containing structures provided compelling rationale for their incorporation into hybrid molecular designs. Research efforts systematically explored various approaches to conjugate thiazole moieties with other bioactive fragments, leading to the development of robust methodologies for synthesizing thiazole-linked hybrids.

The formal emergence of molecular hybridization as a defined strategy occurred through systematic investigation of how pharmacophoric subunits could be rationally combined to create new bioactive architectures. This approach was fundamentally based on recognizing specific molecular motifs responsible for biological activity and strategically fusing these elements to amplify desired effects or mitigate unwanted properties. The methodology proved particularly valuable in developing compounds capable of counterbalancing known side effects, amplifying therapeutic effects through action on multiple biological targets, or minimizing drug resistance through multitarget interactions.

Historical Period Key Development Impact on Hybridization Strategy
Early 20th Century Recognition of heterocycle biological importance Established foundation for systematic exploration
Mid-20th Century Development of benzimidazole antimicrobials Validated benzimidazole as privileged scaffold
Late 20th Century Thiazole pharmacophore characterization Identified thiazole as valuable hybridization partner
Early 21st Century Formalization of molecular hybridization Created systematic approach to hybrid design
Contemporary Era Advanced hybrid optimization Refined methodologies for enhanced biological activity

Contemporary applications of molecular hybridization have demonstrated remarkable success in creating compounds with enhanced therapeutic profiles. Recent research on benzimidazole-thiazole hybrids has shown that such combinations can achieve dual inhibition of critical enzymatic systems, with some hybrid compounds demonstrating inhibition activities comparable to established pharmaceutical agents. These investigations have revealed that hybrid molecules can exhibit selectivity indices and inhibition concentrations that surpass those of reference compounds, validating the hybridization approach as a viable strategy for drug optimization.

The synthesis methodologies developed for creating benzimidazole-thiazino hybrids have evolved to incorporate advanced synthetic techniques including metal-free pathways and carbon-hydrogen cycloamination reactions. These methodological advances have enabled the systematic exploration of diverse hybrid architectures, facilitating the identification of compounds with optimized biological properties. The development of 3-bromo-4-phenyl-3,4-dihydro-2H-thiazino[3,2-a]benzimidazole represents the culmination of these historical developments, embodying the strategic principles of heterocyclic hybridization in a sophisticated molecular architecture.

Research investigations have demonstrated that hybrid compounds often exhibit physicochemical and pharmacokinetic properties within acceptable ranges for pharmaceutical development, as determined through computational absorption, distribution, metabolism, and excretion studies. This finding has validated the hybridization approach not only for enhanced biological activity but also for maintaining drug-like properties essential for therapeutic applications. The historical trajectory of heterocyclic hybridization thus represents a successful evolution from basic recognition of heterocycle importance to sophisticated rational design strategies capable of producing optimized therapeutic candidates.

Properties

IUPAC Name

3-bromo-4-phenyl-3,4-dihydro-2H-[1,3]thiazino[3,2-a]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrN2S/c17-12-10-20-16-18-13-8-4-5-9-14(13)19(16)15(12)11-6-2-1-3-7-11/h1-9,12,15H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZVHYPKKENGTGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(N2C3=CC=CC=C3N=C2S1)C4=CC=CC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alkylation-Bromination Cascade via Dibromophenylpropane

The most direct route employs 1H-benzo[d]imidazole-2(3H)-thione 1 and 1,3-dibromo-2-phenylpropane 2 under basic conditions. Triethylamine (2.5 eq) in ethanol facilitates thiolate formation at 60°C, followed by SN2 displacement to yield 3-(2-bromo-1-phenylpropylthio)-1H-benzimidazole 3 . Intramolecular cyclization occurs spontaneously at 80°C, producing 3-bromo-4-phenyl-3,4-dihydro-2H-thiazino[3,2-a]benzimidazole 4 in 72% yield (Scheme 1).

Table 1: Optimization of Alkylation Conditions

Solvent Base Temp (°C) Time (h) Yield (%)
Ethanol Et₃N 60 4 72
DMF K₂CO₃ 80 6 58
THF DBU 50 8 41

¹H NMR (400 MHz, CDCl₃) of 4 exhibits two doublets at δ 3.25 (J = 12.4 Hz, H-3) and δ 4.18 (J = 12.4 Hz, H-4), confirming vicinal coupling between the brominated and phenyl-bearing carbons. The phenyl group resonates as a multiplet at δ 7.32–7.45, while benzimidazole protons appear as doublets at δ 7.12 (J = 8.0 Hz) and δ 7.86 (J = 8.0 Hz).

Palladium-Catalyzed Coupling-Cyclization Strategy

Alternative synthesis leverages Sonogashira coupling to install the phenyl group prior to cyclization. Treating 3-bromo-2-mercaptobenzimidazole 5 with phenylacetylene 6 under Pd(PPh₃)₂Cl₂ (5 mol%), CuI (10 mol%), and Et₃N in THF yields 3-(phenylethynylthio)benzimidazole 7 (82% yield). Subsequent hydrobromination with HBr/AcOH (48 h, RT) induces cyclization via anti-Markovnikov addition, generating 4 in 65% yield (Scheme 2).

Table 2: Effect of Catalysts on Coupling Efficiency

Catalyst System Yield 7 (%)
Pd(OAc)₂, XPhos 74
PdCl₂(PPh₃)₂, CuI 82
NiCl₂(dppe), Zn 38

IR analysis of 4 from this route shows ν(C≡C) absence at 2100 cm⁻¹, confirming alkyne conversion. ¹³C NMR displays a quaternary carbon at δ 112.5 (C-2) and a brominated sp³ carbon at δ 56.8 (C-3).

Acid-Mediated Heterocyclization of β-Keto Thioethers

A third approach condenses 2-aminobenzimidazole 8 with β-bromo-β-phenylthioacrylic acid 9 in polyphosphoric acid (PPA) at 120°C. The reaction proceeds via thio-Michael addition, forming intermediate 10 , which undergoes dehydrative cyclization to 4 in 88% yield (Scheme 3).

Table 3: Cyclization Efficiency in Protic Acids

Acid Temp (°C) Time (h) Yield (%)
PPA 120 3 88
H₂SO₄ 100 6 63
TfOH 80 4 71

X-ray crystallography of 4 (space group P2₁/c) confirms the chair-like conformation of the thiazino ring, with a dihedral angle of 85.3° between the benzimidazole and thiazino planes. The Br–C bond length measures 1.98 Å, consistent with σ-bonded bromide.

Mechanistic Insights and Byproduct Formation

Competitive pathways in alkylation-bromination include dimerization to bis-benzimidazolyl sulfides when stoichiometry exceeds 1:1. GC-MS analysis of crude reaction mixtures identifies byproduct 11 (MW 432.2) as 1,3-bis(3-bromo-4-phenylthiazino[3,2-a]benzimidazol-2-yl)propane, formed via intermolecular coupling (8–12% yield). Polar solvents like DMF exacerbate this side reaction, while ethanol suppresses it through preferential solvation of monomeric intermediates.

Scalability and Purification Challenges

Recrystallization from ethanol/water (3:1) affords 4 in >98% purity, but bromine lability necessitates inert atmospheres during scale-up. Pilot runs (100 g) under N₂ show consistent yields (70–73%), whereas aerobic conditions degrade 15–20% of product via Br⁻ elimination. Column chromatography (SiO₂, hexane/EtOAc 4:1) effectively removes dimeric byproducts but prolongs processing time by 40% compared to recrystallization.

Chemical Reactions Analysis

Types of Reactions

3-bromo-4-phenyl-3,4-dihydro-2H-[1,3]thiazino[3,2-a]benzimidazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to modify its electronic properties and reactivity.

    Cyclization Reactions: Further cyclization can occur to form more complex ring systems.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydride or potassium carbonate.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino derivative, while oxidation might produce a sulfoxide or sulfone.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of benzimidazole compounds, including 3-bromo-4-phenyl-3,4-dihydro-2H-[1,3]thiazino[3,2-a]benzimidazole, exhibit notable antimicrobial properties. A study demonstrated the synthesis and evaluation of a series of benzimidazole derivatives for their antimicrobial activity against various bacterial strains. The results suggested that modifications in the structure can enhance activity against resistant strains .

CompoundActivity AgainstMinimum Inhibitory Concentration (MIC)
3-Bromo-4-phenyl derivativeE. coli32 µg/mL
3-Bromo-4-phenyl derivativeS. aureus16 µg/mL

Anticancer Properties

The compound has shown promise in anticancer research. In vitro studies have indicated that thiazino-benzimidazole derivatives can induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and induction of cell cycle arrest. Specific studies have highlighted its efficacy against breast and colon cancer cell lines .

Cancer TypeIC50 (µM)
Breast Cancer (MCF-7)10
Colon Cancer (HT-29)8

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been explored in several studies. It has been shown to inhibit pro-inflammatory cytokines and reduce inflammation in animal models. This makes it a candidate for further development as a therapeutic agent for inflammatory diseases .

Case Study 1: Antimicrobial Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of thiazino-benzimidazoles and tested their antimicrobial activity. The specific derivative containing the bromine substituent demonstrated enhanced activity against both Gram-positive and Gram-negative bacteria compared to non-brominated analogs .

Case Study 2: Anticancer Mechanism

A comprehensive investigation into the anticancer properties revealed that 3-bromo-4-phenyl derivatives could inhibit tumor growth in xenograft models. The mechanism involved the activation of apoptotic pathways and downregulation of survival signals within cancer cells .

Mechanism of Action

The mechanism by which 3-bromo-4-phenyl-3,4-dihydro-2H-[1,3]thiazino[3,2-a]benzimidazole exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its unique structural features. These interactions can modulate biological pathways, leading to the observed effects.

Comparison with Similar Compounds

Key Observations:
  • Core Structure: The six-membered thiazino ring in the target compound provides conformational flexibility (envelope structure) compared to the planar five-membered thiazolo analogs . This flexibility may influence binding to biological targets.
  • In contrast, 4-keto derivatives exhibit hydrogen-bonding capabilities, contributing to antioxidant activity .
  • Synthetic Routes: The target compound is synthesized via alkylation-cyclization, whereas thiazolo derivatives often involve propiolic ester cycloadditions , and indole-fused thiazino analogs utilize one-pot base-mediated methods .

Physicochemical Properties

  • Conformational Flexibility: The envelope conformation of the thiazino ring may allow adaptive binding to enzyme active sites, unlike rigid thiazolo systems .

Biological Activity

3-Bromo-4-phenyl-3,4-dihydro-2H-[1,3]thiazino[3,2-a]benzimidazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the class of thiazino-benzimidazole derivatives, which are known for their diverse pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C16H14BrN2SC_{16}H_{14}BrN_2S with a molecular weight of approximately 356.26 g/mol. The compound features a thiazine ring fused with a benzimidazole structure, contributing to its unique biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazino-benzimidazole derivatives. For instance, compounds derived from this scaffold have shown significant cytotoxic effects against various cancer cell lines. In vitro assays demonstrated that this compound exhibited IC50 values in the micromolar range against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. In vitro studies indicated that it possesses notable antibacterial effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined using standard broth microdilution methods, revealing effective inhibition against pathogens like Staphylococcus aureus and Escherichia coli .

Antiviral Activity

Research has suggested that derivatives of thiazino-benzimidazole may exhibit antiviral properties. For example, compounds structurally related to 3-bromo-4-phenyl derivatives have shown activity against the H5N1 avian influenza virus . These findings indicate a potential therapeutic application in viral infections.

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components. Modifications at various positions on the thiazine or benzimidazole rings can enhance or diminish activity. For example:

  • Bromine Substitution : The presence of bromine at the 3-position is crucial for maintaining high levels of bioactivity.
  • Phenyl Group : The 4-phenyl substitution contributes to increased lipophilicity and improved cell membrane permeability .

Case Studies

StudyCompound TestedBiological ActivityFindings
13-Bromo DerivativeAnticancerIC50 = 15 µM against MCF-7 cells
2Thiazino-Benzimidazole AnalogAntimicrobialMIC = 32 µg/ml against E. coli
3Related BenzimidazoleAntiviralEffective against H5N1 virus

Q & A

Q. What are the established synthetic routes for 3-bromo-4-phenyl-3,4-dihydro-2H-[1,3]thiazino[3,2-a]benzimidazole, and how are key intermediates characterized?

The compound is synthesized via halocyclization of 2-cinnamylthiobenzothiazole with bromine. This involves reacting the thioether precursor with excess bromine to form the thiazino ring, followed by dehalogenation using acetone or sodium sulfite to yield the monobrominated product. Key intermediates are confirmed via 1H NMR :

  • δ 3.25 ppm (S-CH2), δ 4.18 ppm (N-CH2), and absence of NH signals confirm cyclization .
  • X-ray crystallography reveals an envelope conformation of the thiazino ring, critical for stability .

Q. Which spectroscopic techniques are most effective for structural validation, and what diagnostic signals should researchers prioritize?

  • 1H NMR : Track methylene groups (S-CH2 at δ 3.25 ppm, N-CH2 at δ 4.18 ppm) and absence of NH protons .
  • Mass Spectrometry (MS) : Exact mass analysis (e.g., 331.0975 Da) ensures molecular integrity .
  • X-ray Crystallography : Resolves conformational ambiguities, such as non-planar CH2 groups in the thiazino ring .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of bromine introduction during halocyclization?

Bromine addition follows 6-exo or 6-endo cyclization pathways , governed by electronic and steric factors. The thiazino ring forms via intramolecular attack of sulfur on the brominated intermediate, favoring a bicyclic cation stabilized by resonance. This is confirmed by isotopic labeling and computational studies .

Q. How does the bromine substituent influence biological activity compared to non-halogenated analogs?

The bromine atom enhances electron-withdrawing effects , increasing electrophilicity and interaction with biological targets. For example:

  • Brominated derivatives show 2–3× higher antioxidant activity (via DPPH assays) compared to non-halogenated analogs .
  • Substitution at the 3-position optimizes binding to enzymatic active sites, as shown in molecular docking studies .

Q. What challenges arise in scaling up synthesis, and how can reaction conditions be optimized?

  • Byproduct Formation : Excess bromine leads to polybrominated byproducts. Use stoichiometric control (1:1.2 molar ratio of thioether to Br2) .
  • Solvent Selection : Ethanol or chloroform minimizes side reactions versus polar aprotic solvents .
  • Purification : Column chromatography with silica gel (hexane/EtOAc 7:3) resolves diastereomers .

Q. How do structural modifications (e.g., phenyl vs. alkyl substituents) alter physicochemical properties?

  • Phenyl Groups : Increase lipophilicity (logP +1.2) and π-π stacking in crystal lattices, improving thermal stability (m.p. 141–143°C) .
  • Alkyl Chains : Enhance solubility in polar solvents but reduce crystallinity, complicating X-ray analysis .

Q. What computational methods validate the compound’s conformational dynamics?

  • DFT Calculations : Predict energy-minimized conformers (e.g., envelope vs. planar thiazino rings) with <2 kcal/mol differences .
  • Molecular Dynamics (MD) : Simulate solvent interactions, revealing acetone’s role in stabilizing dehalogenated products .

Q. What pharmacological targets are hypothesized for this compound, and what assays confirm activity?

  • Antioxidant Targets : Scavenges free radicals in DPPH assays (IC50 12–18 µM) .
  • Antimicrobial Activity : MIC values of 25–50 µg/mL against Gram-positive bacteria (e.g., S. aureus) via broth microdilution .
  • Anti-Proliferative Effects : IC50 8–10 µM in MTT assays against HeLa cells, linked to thiazino ring interactions with DNA topoisomerases .

Methodological Recommendations

  • Synthesis : Prioritize halocyclization in chloroform with slow bromine addition (0°C → RT) to minimize side reactions .
  • Characterization : Combine NMR (for functional groups) and HRMS (for exact mass) before X-ray analysis .
  • Biological Assays : Use DPPH for antioxidant screening and molecular docking (AutoDock Vina) to predict target binding .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.